4-(3,4,5-trimethoxyphenoxy)butanoic Acid
Description
4-(3,4,5-Trimethoxyphenoxy)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone linked to a 3,4,5-trimethoxyphenoxy group. This structure combines the lipophilic aromatic moiety with a carboxylic acid functional group, enabling diverse biological interactions. The trimethoxyphenyl group is known for its role in enhancing cellular permeability and binding affinity to biological targets, particularly in anticancer research . Its synthesis typically involves esterification or nucleophilic substitution reactions, as seen in related compounds .
Properties
Molecular Formula |
C13H18O6 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenoxy)butanoic acid |
InChI |
InChI=1S/C13H18O6/c1-16-10-7-9(19-6-4-5-12(14)15)8-11(17-2)13(10)18-3/h7-8H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
UHMWDNGPSRHKRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(3,4,5-Trimethoxyphenoxy)benzoic Acid
- Structure: Replaces the butanoic acid chain with a benzoic acid group.
- Key Differences : The shorter aromatic acid chain reduces molecular weight (estimated ~259 g/mol vs. 283 g/mol for the target compound) and alters solubility (higher hydrophobicity).
- Biological Activity : Demonstrates modulation of cyclins and MAPK signaling in breast cancer cells, similar to the target compound, but with reduced potency due to structural constraints .
4-Oxo-4-[(3,4,5-trimethoxyphenyl)amino]butanoic Acid
- Structure: Features a ketone (oxo) group and an amino substitution on the phenyl ring instead of a phenoxy linkage.
- Molecular weight is identical (283.28 g/mol), but metabolic stability may differ due to the reactive ketone .
Derivatives with Alternative Functional Groups
4-(2’-Fluoro-biphenyl-4-yl)-N-(3,4,5-trimethoxyphenyl)butanamide
- Structure : Substitutes the carboxylic acid with an amide group and incorporates a fluorinated biphenyl moiety.
- Key Differences: The amide group reduces acidity (pKa ~10 vs. ~4.5 for carboxylic acids) and enhances blood-brain barrier penetration. The fluorine atom increases lipophilicity (ClogP ~4.2 vs.
Triazole-Based Butanoic Acid Derivatives (e.g., Compound 4s)
- Structure : Integrates a 1,2,4-triazole ring and a chlorophenyl group.
- Key Differences : The triazole ring introduces π-π stacking capabilities, while the chlorine atom enhances electrophilicity. This derivative shows 66% yield in synthesis (vs. 56% for the amide in ), indicating favorable reactivity .
Compounds with Shared Aromatic Moieties
3,4,5-Trimethoxy Benzaldehyde
Caffeic Acid Derivatives (e.g., 3-Hydroxy-4-methoxycinnamic Acid)
- Structure: Contains hydroxyl and methoxy groups on the phenyl ring with a propenoic acid chain.
- Key Differences : Hydroxyl groups increase antioxidant capacity but reduce metabolic stability compared to fully methoxylated analogues. Sourced naturally (e.g., Cinnamomum cassia), unlike synthetic trimethoxy derivatives .
Research Implications and Challenges
- Structure-Activity Relationships: The butanoic acid chain balances hydrophilicity and chain flexibility, critical for target engagement. Substitution with amides or aromatic acids alters pharmacokinetics and potency .
- Synthetic Complexity : Amidation (e.g., PyBOP® coupling ) and esterification are common but require precise conditions to avoid side reactions.
- Biological Context : While trimethoxyphenyl derivatives show promise in oncology, their ecological roles (e.g., insect attractants ) highlight functional versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
